molecular formula C6H4Cl2O4S2 B125464 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 158439-31-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B125464
CAS No.: 158439-31-7
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both chloro and chlorosulfonyl functional groups. This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl 5-chlorothiophene-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 3-position of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactions, often conducted in specialized reactors to handle the corrosive nature of chlorosulfonic acid. The reaction mixture is then purified through various techniques such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity due to the presence of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate
  • Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester

Uniqueness

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126910-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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